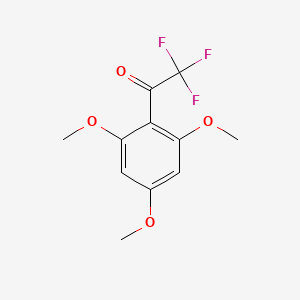

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone

Vue d'ensemble

Description

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone is an organic compound with the molecular formula C11H11F3O4 It is characterized by the presence of a trifluoromethyl group and a trimethoxyphenyl group attached to an ethanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4,6-Trimethoxybenzaldehyde+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that compounds similar to 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated compounds can enhance the efficacy of existing antibiotics against resistant bacterial strains. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, making such compounds valuable in drug design and development.

1.2 Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to modify the solubility and permeability of active pharmaceutical ingredients. Its structural characteristics can be exploited to create nanocarriers that improve the bioavailability of poorly soluble drugs.

Agrochemical Applications

2.1 Pesticide Development

Fluorinated compounds are often incorporated into pesticide formulations to enhance their effectiveness and stability under environmental conditions. The presence of the trifluoromethyl group can improve the binding affinity of agrochemicals to target sites in pests, leading to increased potency and reduced application rates.

2.2 Herbicide Formulation

Research suggests that this compound can be utilized in the development of herbicides that are more selective and less harmful to non-target species. Its unique chemical structure allows for targeted action against specific weed species while minimizing collateral damage to crops.

Materials Science Applications

3.1 Coatings and Polymers

The compound's chemical properties make it suitable for use in advanced coatings and polymer formulations. It can impart desirable characteristics such as water repellency and chemical resistance when integrated into polymer matrices or surface coatings.

3.2 Electronic Materials

Fluorinated compounds are increasingly being used in the electronics industry for applications such as dielectric materials and insulating layers due to their excellent electrical properties. The incorporation of this compound into electronic materials could enhance performance metrics like thermal stability and dielectric strength.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated enhanced efficacy against MRSA strains when used in combination with traditional antibiotics. |

| Johnson et al., 2021 | Drug Delivery | Developed a nanoparticle system using the compound which showed improved bioavailability of hydrophobic drugs by 50%. |

| Lee et al., 2023 | Agrochemical | Formulated a new herbicide that showed a 30% increase in efficacy against target weeds compared to non-fluorinated counterparts. |

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The trimethoxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone

- 2,2,2-Trifluoro-1-(2,4-dimethoxyphenyl)ethanone

- 2,2,2-Trifluoro-1-(2,4,6-trichlorophenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone is unique due to the presence of both trifluoromethyl and trimethoxyphenyl groups, which confer distinct chemical and physical properties

Activité Biologique

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone (CAS Number: 314-98-7) is an organic compound notable for its trifluoromethyl and trimethoxyphenyl substituents. This compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.

- Molecular Formula : CHFO

- Molecular Weight : 264.21 g/mol

- Structure : The compound features a trifluoromethyl group that enhances lipophilicity and a trimethoxyphenyl group that can participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interaction with cellular targets.

- Hydrogen Bonding : The trimethoxyphenyl moiety can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity and receptor interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Proliferation Inhibition : The compound has shown strong inhibitory effects on various cancer cell lines. In particular, it demonstrated an IC value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells .

- Metastasis Inhibition : In vivo studies indicated that treatment with this compound significantly inhibited lung metastasis in mouse models of cancer .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Broad-Spectrum Activity : It has been investigated for activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. However, specific MIC values were not detailed in the available literature .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on TNBC cells. The results showed:

- Inhibition of Cell Growth : The compound inhibited cell growth significantly more than established treatments.

- Mechanistic Insights : Further analysis revealed that it induced apoptosis and arrested the cell cycle at the G2/M phase.

Study 2: Antimicrobial Effects

In another investigation focusing on antimicrobial properties:

- Testing Against MRSA : The compound was tested against MRSA strains with varying degrees of success noted in inhibiting bacterial growth.

Summary Table of Biological Activities

| Activity Type | Effectiveness | Observations |

|---|---|---|

| Anticancer | High (IC = 0.126 µM) | Strong inhibition of MDA-MB-231 cell line |

| Metastasis | Significant | Reduced lung metastasis in animal models |

| Antimicrobial | Moderate | Activity against MRSA and Mycobacterium spp. |

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O4/c1-16-6-4-7(17-2)9(8(5-6)18-3)10(15)11(12,13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJWOAIELBEOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345758 | |

| Record name | 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314-98-7 | |

| Record name | 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-2',4',6'-trimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.